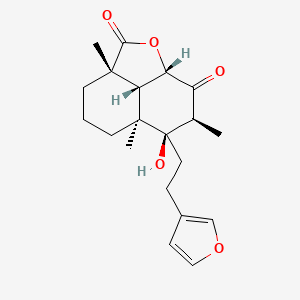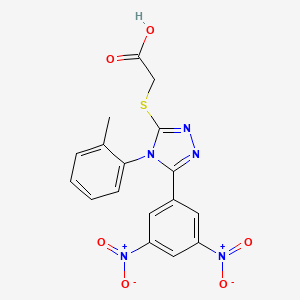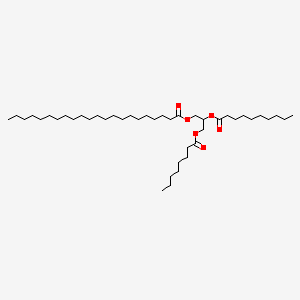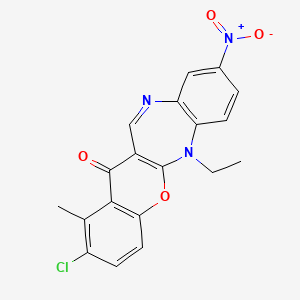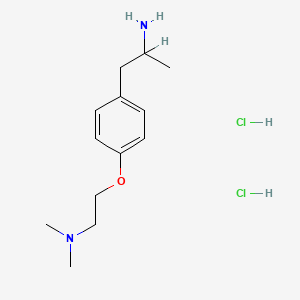
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride is an organic compound with a complex structure. It is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to produce dimethylaminoethoxyethanol . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a weak base due to its tertiary amine group, which can accept protons. This property allows it to interact with various biological molecules and potentially modulate their activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares a similar structure but lacks the alpha-methylbenzeneethanamine moiety.
4-(2-(Dimethylamino)ethoxy)benzohydrazide: Another related compound with similar functional groups but different overall structure.
Uniqueness
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
126002-17-3 |
|---|---|
Molecular Formula |
C13H24Cl2N2O |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-11(14)10-12-4-6-13(7-5-12)16-9-8-15(2)3;;/h4-7,11H,8-10,14H2,1-3H3;2*1H |
InChI Key |
GZJPSTFCFNIJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCCN(C)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




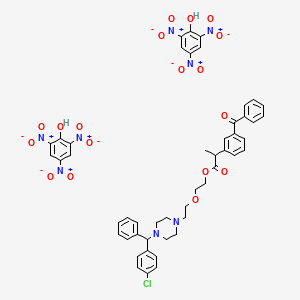
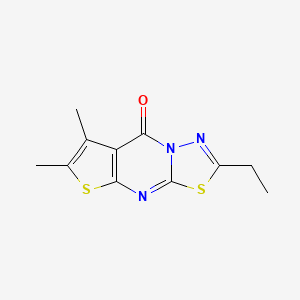
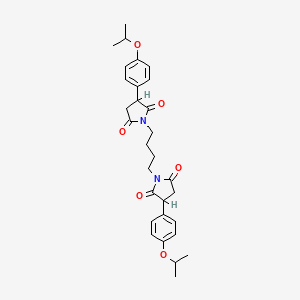
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
